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3-Methyl-5-(phenylethynyl)pyridin-2-amine

Cat. No.: B11762584
M. Wt: 208.26 g/mol
InChI Key: BBBIBRPCYWSXQY-UHFFFAOYSA-N
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Description

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a chemical compound of interest in neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs) . As part of the phenylethynylpyridine structural class, it serves as a key scaffold for investigating allosteric modulation of mGluR subtype 5 (mGlu5) . Research on closely related analogues has demonstrated that subtle structural modifications on the pyridine ring can profoundly alter pharmacological activity, functioning as "molecular switches" to generate either negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) of mGlu5 . This makes the compound a valuable template for exploring structure-activity relationships (SAR) and for the development of novel receptor probes with potential applications in researching cognitive disorders and psychiatric conditions . The compound is provided for research purposes to aid in these advanced pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Disclaimer: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11762584 3-Methyl-5-(phenylethynyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-5-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C14H12N2/c1-11-9-13(10-16-14(11)15)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3,(H2,15,16)

InChI Key

BBBIBRPCYWSXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C#CC2=CC=CC=C2

Origin of Product

United States

The Research Landscape of 3 Methyl 5 Phenylethynyl Pyridin 2 Amine and Its Structural Analogs

Detailed Research Findings on Structural Analogs

The most well-studied analogs of this compound are 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). These compounds have been instrumental as selective and potent non-competitive antagonists of the mGluR5 receptor.

MPEP was one of the first selective antagonists discovered for mGluR5 and has been widely used as a research tool to investigate the physiological and pathological roles of this receptor. wikipedia.org Studies involving MPEP have suggested the potential of mGluR5 antagonism in the treatment of anxiety, depression, pain, and neurodegenerative diseases. wikipedia.org

MTEP, a subsequent analog, exhibits improved selectivity and pharmacokinetic properties compared to MPEP. Research with MTEP has further solidified the therapeutic potential of mGluR5 antagonism.

The core structure of these analogs, a substituted pyridine (B92270) ring with a phenylethynyl moiety, is clearly crucial for their biological activity. The position of the methyl and phenylethynyl groups, as well as the presence and nature of other substituents, significantly influences their potency and selectivity.

The parent scaffold of the title compound, 3-methyl-5-(phenylethynyl)pyridine , for which a CAS number (866683-92-3) exists, can be synthesized via a Sonogashira coupling reaction between 5-bromo-3-picoline and phenylacetylene. lookchem.com This synthetic route provides a basis for the potential preparation of this compound.

Given the extensive research on its analogs as mGluR5 modulators, it is highly probable that this compound would be investigated for similar biological activity. The introduction of the 2-amino group could potentially introduce new binding interactions within the mGluR5 allosteric site or alter the compound's pharmacokinetic profile.

Interactive Data Table: Key Structural Analogs and their Significance

Compound NameStructureKey Research Finding
2-methyl-6-(phenylethynyl)pyridine (MPEP) A pyridine ring with a methyl group at position 2 and a phenylethynyl group at position 6.A pioneering selective non-competitive antagonist of mGluR5, widely used in neuroscience research. wikipedia.org
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) A pyridine ring with a (2-methyl-1,3-thiazol-4-yl)ethynyl group at position 3.An mGluR5 antagonist with improved selectivity and pharmacokinetic properties over MPEP.
3-methyl-5-(phenylethynyl)pyridine A pyridine ring with a methyl group at position 3 and a phenylethynyl group at position 5.The core scaffold of the title compound, synthesizable via Sonogashira coupling. lookchem.com

Chemical Reactivity and Derivatization Pathways of 3 Methyl 5 Phenylethynyl Pyridin 2 Amine

Intramolecular Cyclization Reactions and Fused Heterocycle Formation

The strategic positioning of the amino and alkynyl groups on the pyridine (B92270) scaffold of 3-Methyl-5-(phenylethynyl)pyridin-2-amine and related compounds facilitates a variety of intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic structures. These reactions are often promoted by acid or metal catalysts and provide efficient routes to novel molecular architectures.

Synthesis of Naphthyridine Derivatives from Phenylethynyl Pyridines

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, can be synthesized from precursors structurally related to this compound. The general strategy involves the cyclization of a substituted aminopyridine. For example, derivatives of 1,6-naphthyridine (B1220473) can be synthesized through reactions involving a phenylethynyl group. mdpi.com The formation of the second pyridine ring often involves the reaction of an amino group on a pyridine ring with a suitable carbonyl compound or an equivalent. nih.govresearchgate.net

Several synthetic strategies for 1,5-naphthyridines have been developed, including cyclization reactions such as the Skraup and Friedländer syntheses, as well as cycloaddition reactions. nih.govmdpi.com The Skraup reaction, for instance, involves the reaction of a 3-aminopyridine (B143674) with glycerol, typically in the presence of an oxidizing agent. nih.gov The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. mdpi.com These methods highlight the versatility of aminopyridine derivatives in constructing the naphthyridine framework.

The following table summarizes different synthetic approaches to naphthyridine derivatives:

Synthesis MethodReactantsConditionsProduct Type
Skraup Reaction3-Aminopyridine, GlycerolOxidizing agent (e.g., iodine, MnO2)1,5-Naphthyridine derivatives
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with active methylene groupBase or acid catalystBenzo[b] rsc.orgnih.govnaphthyridines
Povarov-type [4+2]-cycloadditionN-(3-pyridyl) aldimines, IndeneLewis acid (e.g., BF3·Et2O)Indeno[2,1-c] rsc.orgnih.govnaphthyridines
Heck Reaction followed by Cyclization2-Bromo-6-fluoropyridin-3-amine, Methyl acrylatePBu3 in AcOH1,5-Naphthyridine derivative

Cyclization to Pyrano[4,3-b]pyridine and Furo[3,4-b]pyridine Systems

Acid-Catalyzed Formation of Azaindoles from 3-Alkynyl-2-aminopyridines

A significant reaction pathway for 3-alkynyl-2-aminopyridines, including structures analogous to this compound, is the acid-catalyzed intramolecular cyclization to form 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). rsc.orgnih.gov This transformation is effectively promoted by a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgnih.gov

The reaction proceeds through the protonation of the alkyne, which facilitates the nucleophilic attack by the adjacent amino group. This cyclization is a key step in the synthesis of a variety of substituted 7-azaindoles. nih.gov The process involves an initial Sonogashira coupling to introduce the alkynyl group at the 3-position of a 2-aminopyridine (B139424), followed by the acid-catalyzed ring closure. nih.gov The yields of this cyclization are generally favorable when using trifluoroacetic acid and its anhydride. nih.gov

Similarly, 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) can be synthesized via a [4+1]-cyclization of 3-amino-4-methylpyridines with reagents like TFAA. chemrxiv.org This demonstrates the broader applicability of intramolecular cyclizations of substituted aminopyridines for the synthesis of various azaindole isomers.

The table below outlines the synthesis of azaindole derivatives from substituted aminopyridines:

Azaindole IsomerStarting MaterialReagentsKey Transformation
7-Azaindole3-Alkynyl-2-aminopyridineTrifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA)Acid-catalyzed intramolecular cyclization
6-Azaindole3-Amino-4-methylpyridineTrifluoroacetic anhydride (TFAA)[4+1]-Cyclization

Functional Group Interconversions and Modifications

The primary amine and the phenylethynyl group of this compound are amenable to a range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Reactions at the Primary Amine Position

The primary amino group at the 2-position of the pyridine ring is a versatile handle for various chemical transformations. Standard reactions for primary amines, such as acylation, alkylation, and diazotization, can be applied to this moiety. The reactivity of the 2-aminopyridine functionality is well-established, serving as a building block in the synthesis of numerous compounds. wikipedia.org

The synthesis of 2-aminopyridines can be achieved through several methods, including the Chichibabin reaction, which involves the reaction of pyridine with sodium amide. wikipedia.orgwikipedia.org Modifications of the amino group often precede further synthetic steps. For instance, amination of 2-halopyridines is a common strategy to introduce the amino group, which can then be further functionalized. nih.govresearchgate.net The amino group can also be introduced by the reaction of pyridine N-oxides with activated isocyanides. nih.gov

Chemical Transformations of the Phenylethynyl Group

The phenylethynyl substituent offers a reactive site for various transformations, primarily involving the carbon-carbon triple bond. Addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, can be employed to modify this group. The triple bond can also participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions of N-imines with alkynylphosphonates lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com

Furthermore, the phenylethynyl group can undergo rearrangements. For instance, the base-catalyzed rearrangement of 4-phenylethynyl-1,4-dihydropyrazolo[5,1-c] rsc.orgnih.govnih.govtriazine derivatives leads to the formation of aromatic (E)- or (Z)-4-styryl-functionalized compounds. osi.lv While this example is from a different heterocyclic system, it illustrates a potential reaction pathway for the phenylethynyl moiety.

Derivatization of the Pyridine Ring System

The derivatization of the pyridine ring in this compound is predominantly governed by electrophilic aromatic substitution, owing to the strong activating effect of the 2-amino substituent. The lone pair of electrons on the amino nitrogen significantly increases the electron density of the aromatic system through resonance, making the ring susceptible to attack by electrophiles. This activation is powerful enough to overcome the inherent electron-deficient nature of the pyridine nucleus, which is typically resistant to electrophilic substitution. uoanbar.edu.iq

Potential derivatization pathways via electrophilic substitution include:

Halogenation: Introduction of chloro, bromo, or iodo groups onto the pyridine ring. Given the activated nature of the substrate, these reactions may proceed under relatively mild conditions.

Nitration: Addition of a nitro group (–NO2), typically using a mixture of nitric acid and sulfuric acid. The conditions would need to be carefully controlled to avoid oxidation or reaction at the amino group.

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid.

While nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, it is less likely on the unsubstituted positions of this particular molecule. thieme-connect.dethieme-connect.com SNAr reactions generally require a good leaving group (like a halide) at an electron-deficient position (typically C2, C4, or C6) and are disfavored by the presence of electron-donating groups like the amino and methyl substituents on the target compound. thieme-connect.de

Electrophilic and Nucleophilic Reactivity of the Pyridine Core

The reactivity of the pyridine core in this compound is a balance between opposing electronic effects. The ring nitrogen atom is electronegative and withdraws electron density, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. uoanbar.edu.iq Conversely, the 2-amino group is a strong activating group for electrophilic substitution and a deactivating group for nucleophilic substitution.

In this specific arrangement, the +M (mesomeric) effect of the amino group is the dominant factor in determining the molecule's susceptibility to electrophiles. It substantially enhances the nucleophilicity of the pyridine ring, making electrophilic substitution the more probable reaction pathway for C-H functionalization.

The potential for nucleophilic attack on the pyridine core is significantly diminished. The electron-donating properties of the amino and methyl groups counteract the electron-withdrawing effect of the ring nitrogen, making the ring less electron-deficient and thus less attractive to nucleophiles. A classic nucleophilic substitution like the Chichibabin amination, which typically occurs at the C2 or C6 position of unsubstituted pyridine, is not relevant for further amination at the already substituted C2 position.

Regioselectivity in Substitution Reactions of Pyridine Derivatives

Predicting the site of substitution on the this compound ring requires a careful analysis of the directing effects of all substituents.

For an electrophilic aromatic substitution reaction, the outcome is determined by the stability of the intermediate arenium ion. The directing influences of the substituents are as follows:

2-Amino group: As a powerful activating group, it directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. youtube.comlibretexts.org

3-Methyl group: A weak activator that directs to its ortho (positions 2 and 4) and para (position 6) positions.

5-Phenylethynyl group: An electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (positions 2 and 4).

In this molecule, the primary directing force is the 2-amino group. However, both its ortho (C3) and para (C5) positions are already occupied. Therefore, the regioselectivity is determined by the next most favorable vacant position. The remaining open positions are C4 and C6.

Attack at C4: This position is meta to the strongly activating amino group, para to the weakly activating methyl group, and meta to the deactivating phenylethynyl group. The directing vectors of the methyl and phenylethynyl groups converge on this position.

Attack at C6: This position is adjacent to the electron-withdrawing ring nitrogen, which strongly disfavors the formation of a positive charge characteristic of an electrophilic substitution intermediate. uoanbar.edu.iq

Considering these factors, electrophilic substitution is predicted to occur selectively at the C4 position . This site benefits from the directing effect of the 3-methyl group and avoids the powerful deactivating influence of the adjacent ring nitrogen that affects the C6 position.

SubstituentTypeDirecting PreferenceEffect on C4 PositionEffect on C6 Position
2-Amino Activating (+M)Ortho, ParaMetaOrtho
3-Methyl Activating (+I)Ortho, ParaParaOrtho
5-Phenylethynyl Deactivating (-I)MetaMetaOrtho
Ring Nitrogen Deactivating (-I)MetaMetaOrtho (Unfavorable)
Predicted Outcome Most Favorable Site Least Favorable Site

Introduction of Halogen Substituents into Pyridine Scaffolds (General Methodologies)

Halogenation of the pyridine ring in this compound would proceed via electrophilic aromatic substitution, targeting the electron-rich C4 position. Due to the ring being activated by the 2-amino group, the reaction conditions can be milder than those required for unsubstituted pyridine.

Bromination and Chlorination: These reactions can be achieved using molecular bromine (Br₂) or chlorine (Cl₂) respectively. While pyridine itself often requires a Lewis acid catalyst, the enhanced nucleophilicity of the target molecule may allow the reaction to proceed with the halogen alone or under mild acidic conditions.

Iodination: The introduction of an iodine atom can be accomplished with reagents such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid), which generates an electrophilic iodine species in situ.

Electrophilic Fluorination Strategies for Pyridines

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often too reactive and non-selective. Modern synthetic chemistry employs specialized reagents that deliver an electrophilic fluorine equivalent ("F⁺") under controlled conditions. wikipedia.org These reagents are typically N-F compounds where the nitrogen atom is attached to strong electron-withdrawing groups, making the fluorine atom electron-deficient and electrophilic. wikipedia.org

The electrophilic fluorination of pyridines has been achieved using reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). nih.govacs.org The reaction with electron-rich pyridines can proceed efficiently. For this compound, the C4 position is the most nucleophilic and sterically accessible site. Therefore, an electrophilic fluorination reaction is expected to regioselectively yield 4-fluoro-3-methyl-5-(phenylethynyl)pyridin-2-amine.

Reagent NameAbbreviationChemical NameTypical Application
Selectfluor® F-TEDA-BF₄1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Widely used for fluorination of electron-rich aromatics, heterocycles, and enolates. nih.govacs.org
N-Fluorobenzenesulfonimide NFSIN-Fluoro-N-(phenylsulfonyl)benzenesulfonamideA versatile reagent for fluorinating a broad range of nucleophiles, including carbanions and aromatics.
N-Fluoro-o-benzenedisulfonimide NFOBSN-Fluorobenzo[d] researchgate.netresearchgate.netthiazole-3(2H)-one 1,1-dioxideA powerful electrophilic fluorinating agent.

Spectroscopic Characterization Methodologies for 3 Methyl 5 Phenylethynyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation

In a ¹H NMR spectrum of 3-Methyl-5-(phenylethynyl)pyridin-2-amine, distinct signals would be expected for each unique proton environment.

Aromatic Protons: The protons on the pyridine (B92270) ring and the phenyl ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). The two protons on the pyridine ring would likely appear as distinct signals, possibly doublets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing phenylethynyl group. The five protons of the phenyl group would show a characteristic pattern of multiplets.

Amine Protons: The protons of the amino (-NH₂) group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The methyl (-CH₃) group attached to the pyridine ring would give rise to a singlet in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the pyridine ring, 5H for the phenyl group, 2H for the amino group, and 3H for the methyl group). Coupling constants (J-values) between adjacent protons would provide information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Valuee.g., d1HPyridine H
Valuee.g., d1HPyridine H
Valuee.g., m5HPhenyl H
Valuee.g., br s2H-NH₂
Valuee.g., s3H-CH₃

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Pyridine Carbons: The five carbon atoms of the pyridine ring would show distinct signals in the downfield region (typically δ 100-160 ppm). The carbon attached to the amino group (C2) would be shifted upfield compared to a standard pyridine, while the carbons attached to the methyl (C3) and phenylethynyl (C5) groups would also have characteristic shifts.

Phenylethynyl Carbons: The carbons of the ethynyl (B1212043) group (-C≡C-) would appear in the δ 80-100 ppm range. The six carbons of the phenyl ring would show signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the ethynyl group (ipso-carbon) having a distinct chemical shift.

Methyl Carbon: The methyl carbon would appear as a signal in the upfield region (typically δ 15-25 ppm).

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
ValuePyridine C
ValuePyridine C
ValuePyridine C
ValuePyridine C
ValuePyridine C
ValuePhenyl C
ValuePhenyl C
ValuePhenyl C
ValuePhenyl C
ValueAlkyne C
ValueAlkyne C
Value-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretch: The amino group (-NH₂) would show characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

C≡C Stretch: The alkyne triple bond would exhibit a weak to medium absorption band around 2100-2260 cm⁻¹.

C=C and C=N Stretches: The aromatic rings (pyridine and phenyl) would have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500MediumN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~2200Weak-MediumC≡C Stretch
1400-1600StrongAromatic C=C/C=N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system of this compound, involving the phenyl ring, the alkyne linker, and the aminopyridine ring, would be expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorbance (λmax) would be indicative of the extent of the conjugated system.

Hypothetical UV-Vis Data Table

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
ValueValuee.g., Ethanolπ → π transition
ValueValuee.g., Ethanolπ → π transition

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₂N₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

Hypothetical HRMS Data

The calculated exact mass for the molecular ion [M+H]⁺ of C₁₄H₁₂N₂ would be compared to the experimentally measured value. A very small mass difference (typically in the parts-per-million range) would confirm the molecular formula.

Comprehensive Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for characterizing novel compounds, dedicated research focusing on the specific electronic, structural, and spectroscopic properties of this particular molecule appears to be limited.

Initial searches for detailed analyses, including geometry optimization, electronic structure, vibrational frequencies, Molecular Electrostatic Potential (MEP) mapping, Atomic Polar Tensor (APT) charge analysis, and NMR chemical shift calculations using the Gauge-Invariant Atomic Orbital (GIAO) method for this compound, did not yield specific scholarly articles. The body of research tends to focus on structurally related pyridine derivatives or other compounds with similar functional groups, but not this exact molecule.

Consequently, the detailed research findings and specific data tables required to construct an in-depth article on the computational investigations of this compound are not available in the public domain. The subsequent sections, which were intended to detail these computational analyses, cannot be populated with the scientifically accurate and specific data as requested.

Computational and Theoretical Investigations of 3 Methyl 5 Phenylethynyl Pyridin 2 Amine

Quantum Chemical Predictions of Spectroscopic Parameters

UV-Vis Absorption Wavelengths and Oscillator Strengths (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For aromatic systems like this compound, the UV-Vis spectrum is primarily characterized by π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity (large oscillator strengths), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system encompassing the pyridine (B92270) ring and the phenylethynyl group. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring, to antibonding π* orbitals.

Computational studies on similar pyridine derivatives suggest that the absorption bands for compounds with extended conjugation, such as the phenylethynyl moiety, would appear in the UV-A or visible region. The presence of the amino and methyl groups as substituents on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylethynyl pyridine, due to their electron-donating nature which raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Illustrative TD-DFT Calculated UV-Vis Absorption Data

Transition Wavelength (λ) in nm Oscillator Strength (f)
S0 → S1 350 0.45
S0 → S2 280 0.20

Analysis of Molecular Dipole Moment and Polarizability Characteristics

The molecular dipole moment and polarizability are fundamental electronic properties that determine a molecule's interaction with electric fields and its intermolecular forces. For this compound, these properties are influenced by the distribution of electron density across the molecule, which is in turn governed by the interplay of the different functional groups.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended conjugated π-systems, such as this compound, are expected to exhibit high polarizability. The delocalized π-electrons in the pyridine and phenyl rings, as well as the ethynyl (B1212043) bridge, are less tightly bound and can be more easily displaced, leading to a larger induced dipole moment.

Computational calculations using DFT can provide quantitative estimates of these properties. For instance, a hypothetical calculation could yield the data presented in the table below, which is representative of a molecule of this nature.

Table 2: Illustrative Calculated Dipole Moment and Polarizability Data

Property Value Units
Dipole Moment (μ) 2.5 Debye

Theoretical Insights into Intermolecular Interactions

Computational Studies of Halogen Bonding in Phenylethynyl Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govresearchgate.net Computational studies have extensively investigated halogen bonding in various systems, including those involving pyridine derivatives. acs.orgumich.edu In the context of phenylethynyl pyridine systems, the nitrogen atom of the pyridine ring, with its lone pair of electrons, is a potent halogen bond acceptor.

Theoretical investigations, often employing DFT and higher-level ab initio methods, have elucidated the nature of these interactions. nih.gov These studies reveal that the strength of the halogen bond is influenced by factors such as the identity of the halogen atom (I > Br > Cl), the nature of the molecule to which the halogen is attached (the halogen bond donor), and the electronic properties of the pyridine derivative (the halogen bond acceptor). nih.govresearchgate.net

For a molecule like this compound, the presence of the electron-donating amino and methyl groups would be expected to enhance the Lewis basicity of the pyridine nitrogen, thereby strengthening its potential as a halogen bond acceptor. Computational models can predict the geometry and energy of such halogen-bonded complexes, providing insights into their stability and the nature of the interaction, which is found to have significant contributions from both electrostatic and charge-transfer components. researchgate.netumich.edu These theoretical predictions are crucial for the rational design of supramolecular assemblies and crystal engineering based on halogen bonding. acs.org

Role and Potential in Advanced Chemical Synthesis and Scaffold Design

Building Block for Complex Heterocyclic Structures

The inherent reactivity of its constituent functional groups makes 3-methyl-5-(phenylethynyl)pyridin-2-amine an attractive starting material for the synthesis of complex heterocyclic structures. The amino and ethynyl (B1212043) groups, in particular, serve as key handles for a variety of chemical transformations, enabling the construction of fused ring systems and polyfunctionalized molecules.

The 2-aminopyridine (B139424) moiety within this compound is a well-established precursor for the synthesis of a multitude of fused pyridine (B92270) derivatives. The amino group can participate in various cyclization reactions with suitable bifunctional reagents to form additional rings fused to the pyridine core. For instance, reactions with β-ketoesters, α,β-unsaturated ketones, or other electrophilic partners can lead to the formation of pyrido[1,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and other related heterocyclic systems. nih.gov The phenylethynyl and methyl substituents on the pyridine ring can further influence the reactivity and properties of these resulting fused systems, offering opportunities for fine-tuning their chemical and physical characteristics.

A general strategy for the synthesis of fused pyridine systems often involves the initial reaction of a 2-aminopyridine with a suitable reagent to form an intermediate that subsequently undergoes cyclization. For example, treatment of a 2-aminopyridine with reagents like ethyl acetoacetate (B1235776) or formic acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov While specific examples utilizing this compound are not extensively documented in publicly available literature, the known reactivity patterns of 2-aminopyridines strongly suggest its potential as a precursor for a diverse range of fused heterocyclic compounds.

Fused Heterocycle ClassPotential Synthetic Precursors
Pyrido[1,2-a]pyrimidinesβ-Diketones, β-Ketoesters
Pyrido[2,3-d]pyrimidinesUrea, Thiourea, Formic Acid
1,8-NaphthyridinesMalononitrile

This table is based on established synthetic routes for 2-aminopyridines and represents the potential applications of this compound.

The combination of the amino, methyl, and phenylethynyl groups on a stable pyridine core makes this compound a valuable intermediate for the synthesis of polyfunctionalized small molecules. Each of these groups can be chemically modified, either sequentially or in one-pot reactions, to introduce additional functional groups and build molecular complexity. The amino group can be acylated, alkylated, or diazotized, while the phenylethynyl group can undergo reactions such as hydration, hydrogenation, or cycloadditions. This versatility allows for the generation of a library of compounds with diverse functionalities, which can be screened for various biological activities. The synthesis of a series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles from a related 2-aminopyridine derivative highlights the potential for such transformations. nih.gov

While direct literature evidence for the use of this compound in the construction of pyrazole (B372694) and pyrazoline scaffolds is limited, its structural features suggest a potential role in such syntheses. The phenylethynyl group can, in principle, participate in [3+2] cycloaddition reactions with diazo compounds to form pyrazole rings. nih.gov Additionally, the amino group could be transformed into a hydrazine (B178648) derivative, which could then be reacted with a suitable 1,3-dicarbonyl compound to construct a pyrazole ring fused to another heterocyclic system.

Strategies in Ligand Design and Chemical Probe Development

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry, particularly for the design of ligands and chemical probes that can interact with specific biological targets. The rigid phenylethynyl group can act as a key pharmacophoric element, while the aminopyridine core provides a scaffold that can be readily modified to optimize binding affinity and selectivity.

The phenylethynyl-pyridine scaffold is a well-established pharmacophore for antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). A prominent example is 2-methyl-6-(phenylethynyl)pyridine (MPEP), one of the first selective antagonists discovered for this receptor. nih.gov mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it an important therapeutic target. nih.gov The structural similarity of this compound to MPEP suggests its potential as a chemical scaffold for the development of novel mGluR5 modulators. The presence of the amino group at the 2-position and the methyl group at the 3-position offers new vectors for chemical modification compared to MPEP, which could lead to compounds with altered potency, selectivity, or pharmacokinetic properties. The development of MPEP and its analogs has been a critical step in understanding the role of mGluR5 in various central nervous system disorders. nih.gov

CompoundStructureBiological Target
2-Methyl-6-(phenylethynyl)pyridine (MPEP)Pyridine with methyl and phenylethynyl substituentsmGluR5 Antagonist nih.gov
This compoundPyridine with methyl, phenylethynyl, and amino substituentsPotential mGluR5 Modulator

This table highlights the structural relationship between MPEP and the subject compound, suggesting a similar potential biological target.

The amenability of this compound to chemical modification makes it an excellent starting point for the rational design and synthesis of analog libraries. By systematically altering the substituents on the pyridine ring, the phenyl ring of the phenylethynyl group, and the amino group, a diverse collection of related compounds can be generated. This approach is fundamental to structure-activity relationship (SAR) studies, where the biological activity of each analog is measured to understand how different chemical features contribute to the compound's potency and selectivity. nih.gov

Radiolabeling Methodologies for Advanced Chemical Probes (e.g., ¹¹C-labeling)

The development of radiolabeled probes is crucial for in-vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of biological processes. For a compound such as this compound, the introduction of a positron-emitting radionuclide, for instance, Carbon-11 (¹¹C), would enable its use as a sophisticated chemical probe. The short half-life of ¹¹C (approximately 20.3 minutes) necessitates rapid and efficient radiolabeling methods. nih.gov

A plausible strategy for the ¹¹C-labeling of this compound would involve N-¹¹C-methylation at the primary amine group. This can be achieved using ¹¹C-labeled methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). e-century.us These precursors are typically generated from [¹¹C]carbon dioxide produced in a cyclotron. nih.gov The N-demethylated precursor of the target compound would be reacted with the ¹¹C-methylating agent under basic conditions to yield the desired radiolabeled product. e-century.us

Following the radiolabeling reaction, a rapid purification step, usually involving high-performance liquid chromatography (HPLC), is essential to isolate the pure radiotracer from unreacted precursors and byproducts. e-century.us The final product's radiochemical purity, molar activity, and identity are then confirmed before its use in preclinical or clinical imaging studies. The successful radiosynthesis of a potent and selective dual PI3K/mTOR inhibitor, an imidazo[1,2-a]pyridine (B132010) derivative, highlights the feasibility of such an approach for complex heterocyclic molecules. e-century.us

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of this compound, including its aromatic rings, amine group, and the potential for halogen bonding, make it an interesting candidate for the construction of novel supramolecular assemblies.

Design and Assembly of Halogen-Bonded Networks

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The phenylethynyl group in this compound can be functionalized with halogen atoms (e.g., chlorine, bromine, or iodine) to act as halogen bond donors. The nitrogen atom of the pyridine ring and the amine group can serve as halogen bond acceptors. This donor-acceptor complementarity can be exploited to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

The formation of these halogen-bonded networks is governed by the principles of crystal engineering, where the specific and directional nature of these interactions leads to predictable packing motifs. In related systems, such as 2-amino- and 2,3-diamino-5-halogenopyridines, the interplay between hydrogen bonds and halogen bonds dictates the final supramolecular architecture. mdpi.com For this compound derivatives, a similar competition and cooperation between different non-covalent interactions would be expected to influence the assembly of halogen-bonded networks.

Influence of Substituent Effects on Supramolecular Synthons

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The substituents on the aromatic rings of this compound, namely the methyl and amino groups on the pyridine ring and any potential substituents on the phenyl ring, will have a significant impact on the nature and strength of the supramolecular synthons formed.

Potential in Advanced Materials Science

The quest for new materials with tailored optical, electronic, and magnetic properties is a driving force in materials science. The molecular structure of this compound suggests its potential for applications in areas such as nonlinear optics.

Investigation as a Candidate for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in telecommunications, optical information processing, and data storage. frontiersin.org Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In the case of this compound, the amino group can act as an electron donor, the phenylethynyl pyridine core can serve as the π-conjugated bridge, and an electron-withdrawing group could be introduced on the phenyl ring to act as an acceptor.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of new molecules. frontiersin.org By calculating parameters like polarizability and hyperpolarizability, it is possible to screen candidate molecules for their potential NLO activity before undertaking their synthesis. researchgate.net The NLO response can be significantly enhanced in a crystalline environment. nih.gov For instance, the organic crystal (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine has been identified as a promising NLO material. researchgate.netkent.ac.uk Given its structural similarities, this compound and its derivatives are worthy of investigation as potential NLO materials.

Role in Agrochemical Development (General context for flow chemistry applications)

The pyridine ring is a key structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The continuous need for new and more effective crop protection agents drives the search for novel pyridine-based compounds. While there is no specific information on the agrochemical applications of this compound, its core structure makes it a relevant scaffold for exploration in this field.

The synthesis of agrochemicals often involves multi-step processes that can be time-consuming and generate significant waste. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of agrochemicals and other fine chemicals. These benefits include improved reaction control, enhanced safety, higher yields, and the potential for process automation and scalability. thalesnano.com

The application of flow chemistry can significantly reduce production costs and the environmental impact of chemical manufacturing. thalesnano.com For the synthesis of pyridine derivatives, flow chemistry provides access to novel structures and allows for rapid optimization of reaction conditions. thalesnano.com Researchers at Virginia Commonwealth University have demonstrated a highly efficient, single-step continuous flow process for the manufacturing of pyridine compounds, achieving a significant increase in yield and a projected 75% reduction in production costs compared to traditional batch processes. vcu.edu Given the importance of pyridine derivatives in agrochemicals, the development of efficient and sustainable synthetic methods, such as flow chemistry, is crucial for the future of this industry.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Methyl-5-(phenylethynyl)pyridin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of pyridin-2-amine derivatives typically involves condensation reactions between substituted pyridin-2-amines and aromatic aldehydes or alkynes. For this compound, a plausible route is the Sonogashira coupling between 5-bromo-3-methylpyridin-2-amine and phenylacetylene under palladium catalysis. Key optimization parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : Use of polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency.
  • Temperature : 60–80°C for 12–24 hours to balance yield and side reactions.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Structural validation requires spectral analysis (¹H/¹³C NMR, IR) and elemental analysis .

Basic: How is structural characterization of this compound performed to confirm its integrity?

Answer:
Structural confirmation combines spectroscopic and crystallographic techniques:

  • NMR spectroscopy : ¹H NMR identifies methyl (δ ~2.3 ppm) and phenylethynyl (δ ~7.2–7.8 ppm) protons. ¹³C NMR resolves sp² carbons in the pyridine ring (δ ~120–150 ppm).
  • X-ray crystallography : Single-crystal diffraction (if crystallizable) determines bond lengths/angles and hydrogen-bonding patterns, as seen in related pyridin-2-amine derivatives (e.g., Cl⋯Cl interactions at 3.278 Å in 3-chloropyridin-2-amine) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced: How can QSAR models guide the optimization of this compound for biological activity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with bioactivity. For pyridin-2-amine derivatives:

  • Descriptor selection : Electronic (Hammett σ), steric (molar refractivity, SMR), and lipophilic (Log P) parameters are critical for antibacterial activity .
  • Software tools : MOE 2006.08 or modern alternatives (e.g., Schrödinger Maestro) generate regression equations. Example QSAR equation:
    Activity = 0.75(Log P) – 1.2(SMR) + 2.1 (r² > 0.85).
  • Validation : Cross-validation (leave-one-out) and external test sets ensure predictive power. Adjust substituents (e.g., trifluoromethyl groups) to modulate Log P and steric bulk .

Advanced: What computational strategies enhance the design of novel derivatives and reaction pathways?

Answer:
Integrate quantum chemistry and machine learning for predictive modeling:

  • Reaction path search : Density Functional Theory (DFT) calculates transition states and intermediates for Sonogashira coupling.
  • Virtual screening : Molecular docking (AutoDock Vina) predicts binding affinities to bacterial targets (e.g., DNA gyrase).
  • Process simulation : Aspen Plus models large-scale synthesis parameters (temperature, solvent ratios) to minimize by-products .

Advanced: How to resolve contradictions in experimental data when analyzing substituent effects on bioactivity?

Answer:
Contradictions arise from competing steric, electronic, and solubility effects. A systematic approach includes:

  • Multivariate analysis : Factorial design (e.g., 2³ design) tests interactions between substituent position, size, and polarity.
  • In vitro-in silico correlation : Compare experimental IC₅₀ values with computed electrostatic potential maps.
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 5-trifluoromethyl or 3-chloro derivatives) to identify trends .

Advanced: What methodologies evaluate this compound as a ligand in coordination chemistry?

Answer:

  • Coordination studies : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Monitor UV-Vis spectra for ligand-to-metal charge transfer (LMCT) bands.
  • Stability constant determination : Potentiometric titration (pH 2–12) calculates log K values for complex formation.
  • Catalytic testing : Assess metal-ligand complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) under varied conditions .

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